REACTION_CXSMILES
|
[C:1]1([C:7]2OC(=O)[S:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]([C:19]([O:21][CH3:22])=[O:20])#[C:14][C:15]([O:17][CH3:18])=[O:16].C(=O)=O>ClC1C=CC=CC=1>[C:1]1([C:7]2[C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:13]([C:19]([O:21][CH3:22])=[O:20])[S:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
412.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NSC(O1)=O
|
Name
|
|
Quantity
|
662.7 g
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum to 0.2 mm and 90°
|
Type
|
CUSTOM
|
Details
|
The 680 g of pot residue was crystallized from about 700 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NSC(=C1C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 393 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |